

Spectroscopic Profile of 1-Cyclopentylethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopentylethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the secondary alcohol, **1-Cyclopentylethanol** (CAS: 52829-98-8). The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1-Cyclopentylethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.2	Quartet	1H	CH-OH
~1.5 - 2.5	Multiplet	9H	Cyclopentyl protons
~1.0 - 1.3	Doublet	3H	CH ₃
Variable	Singlet (broad)	1H	OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~65 - 75	CH	C-OH
~25 - 55	CH ₂	Cyclopentyl carbons
~20 - 25	CH ₃	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3500 - 3200	Strong, Broad	Alcohol	O-H Stretch (Hydrogen-bonded)
2965 - 2850	Strong	Alkane	C-H Stretch
~1450	Medium	Alkane	C-H Bend
~1075	Medium to Strong	Secondary Alcohol	C-O Stretch

Mass Spectrometry (MS)

The mass spectrum of **1-Cyclopentylethanol** is characterized by fragmentation patterns typical for a secondary alcohol. The molecular ion peak ([M]⁺) is expected at m/z 114.

m/z	Relative Intensity	Proposed Fragment
114	Low	$[C_7H_{14}O]^+$ (Molecular Ion)
99	Medium	$[M - CH_3]^+$
81	Medium	$[M - CH_3 - H_2O]^+$
68	High	$[C_5H_8]^+$ (Cyclopentene radical cation)
45	High	$[CH_3CHOH]^+$
41	Medium	$[C_3H_5]^+$ (Allyl cation)

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined below. These represent generalized protocols based on standard laboratory practices.

NMR Spectroscopy (1H and ^{13}C)

- **Sample Preparation:** A sample of **1-Cyclopentylethanol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$ or D_2O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- **1H NMR Acquisition:** Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **1-Cyclopentylethanol** is a liquid, a neat sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum. Data is typically collected over the range of 4000-400 cm^{-1} .
- **Data Analysis:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to their corresponding functional groups and vibrational modes.

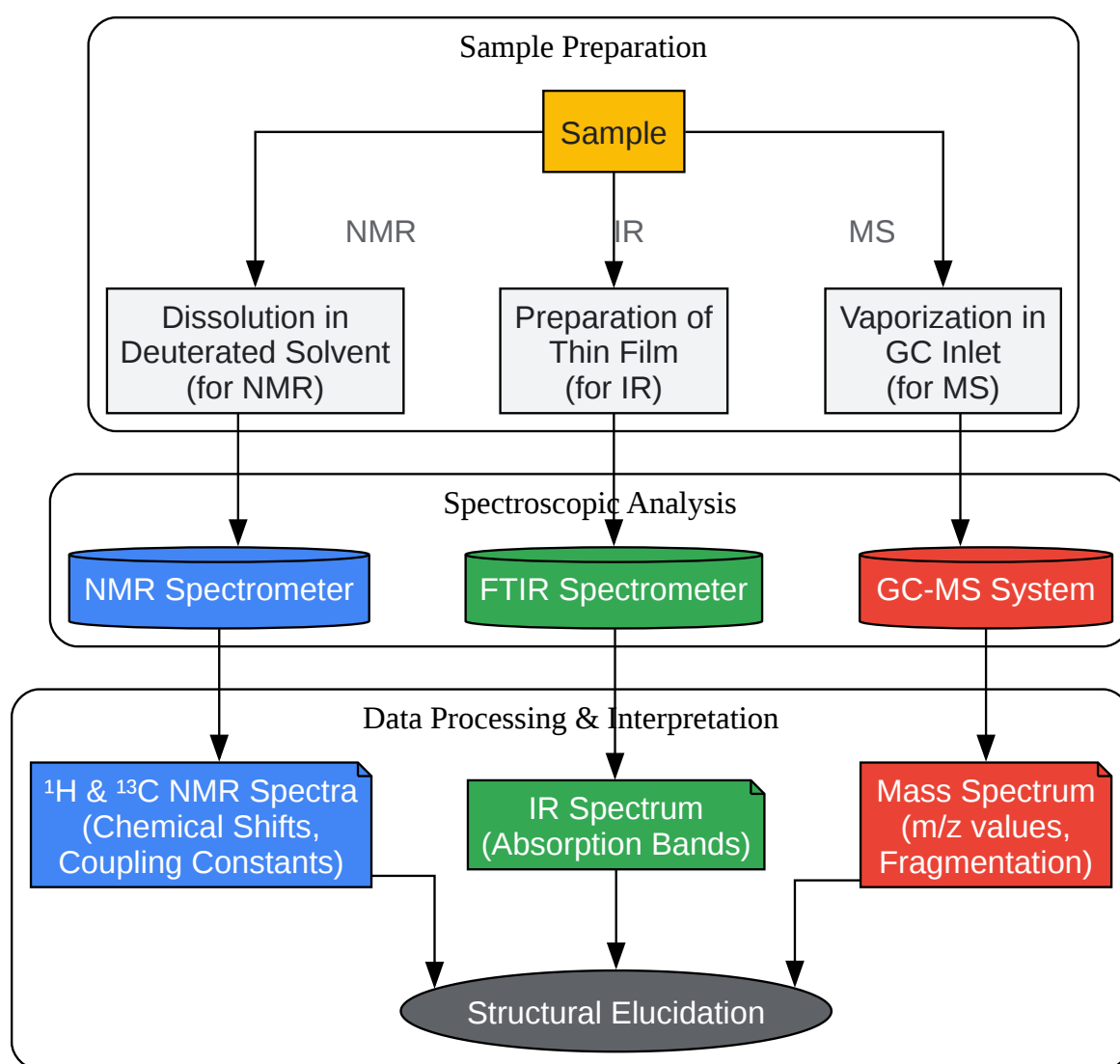
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized, typically by Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule. The fragmentation of **1-Cyclopentylethanol** is expected to involve

the loss of small neutral molecules such as water, and cleavage adjacent to the alcohol functional group.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Cyclopentylethanol**.



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Caption: Workflow for Spectroscopic Analysis of **1-Cyclopentylethanol**.

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